(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S/c1-25-19-12-7-16(8-13-19)9-14-20(23)22-15-21(24,18-10-11-18)17-5-3-2-4-6-17/h2-9,12-14,18,24H,10-11,15H2,1H3,(H,22,23)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNPZFGVQQGHSN-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide , with a CAS number of 2035021-98-6 , has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 353.5 g/mol
- IUPAC Name : (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
This compound features a cyclopropyl group, a hydroxyl group, and a methylthio group, which may contribute to its unique biological activities.
Antioxidant Properties
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activity. For instance, the presence of the hydroxyl group is often associated with enhanced radical scavenging capabilities. The antioxidant potential can be evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Antimicrobial Activity
Research has shown that derivatives of acrylamide compounds possess antimicrobial properties. For example, studies on related compounds have demonstrated efficacy against various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell walls or inhibiting vital metabolic pathways.
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase).
Case Studies
- Study on Antioxidant Activity :
- Antimicrobial Evaluation :
- Anti-inflammatory Research :
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them.
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in inflammation or microbial metabolism.
- Receptor Modulation : Similar compounds have been shown to interact with various receptors, influencing signaling pathways related to pain and inflammation.
Scientific Research Applications
Antioxidant Properties
Recent studies indicate that compounds with similar structures exhibit significant antioxidant activity. The presence of the hydroxyl group is often associated with enhanced radical scavenging capabilities. Assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to evaluate antioxidant potential. Research shows that this compound may effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Antimicrobial Activity
Research has demonstrated that acrylamide derivatives possess notable antimicrobial properties. Studies on related compounds have shown efficacy against various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell walls or inhibiting essential metabolic pathways. This suggests that (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide may also exhibit similar antimicrobial effects, warranting further investigation in this area.
Neuroprotective Effects
Emerging evidence highlights the neuroprotective potential of this compound. It may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions by reducing excitotoxicity linked to excessive glutamate signaling. The compound's ability to act as an antagonist at NMDA receptors could be crucial in preventing neurological damage in disorders such as Alzheimer's disease and Huntington's disease.
Study on Antioxidant Activity
A study conducted on structurally similar compounds revealed that the hydroxyl group significantly enhances antioxidant activity through radical scavenging mechanisms. The research utilized DPPH and ABTS assays to quantify the antioxidant capacity, demonstrating that compounds with similar functional groups can effectively mitigate oxidative stress.
Investigation into Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of acrylamide derivatives against common pathogens. Results indicated that these compounds were effective in inhibiting bacterial growth through mechanisms involving cell wall disruption. This research underscores the potential for this compound to serve as a template for developing new antimicrobial agents.
Neuroprotection Research
Research focusing on neuroprotective agents has identified this compound as a candidate for further exploration due to its ability to modulate NMDA receptor activity. Studies suggest that it may help preserve neuronal health by reducing excitotoxicity, making it a potential therapeutic option for neurodegenerative diseases.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Acrylamide Derivatives
Key Observations :
- The target compound’s cyclopropyl-hydroxy-phenyl group introduces steric hindrance and polarity, distinct from simpler aryl or alkyl substituents in other acrylamides .
- The methylthio (-SMe) group on the acrylamide side is rare in the cited evidence; most analogs feature halogens (-F, -Cl), methoxy (-OCH₃), or nitro (-NO₂) groups .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
*LogP estimated using fragment-based methods.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
